2-Methoxycinnamaldehyde
Overview
Description
2-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂. It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the benzene ring. This compound is known for its presence in cinnamon oil and has a sweet, warm, spicy-floral odor with fruity undertones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxycinnamaldehyde can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of salicylaldehyde methylether with acetaldehyde under alkaline conditions.
Oxime Formation: Another method includes the formation of the corresponding oxime, followed by its reduction.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as cinnamon bark and leaf . The compound can also be synthesized in large quantities using the aforementioned chemical reactions under controlled conditions.
Chemical Reactions Analysis
2-Methoxycinnamaldehyde undergoes various chemical reactions, including:
Major Products Formed:
Oxidation: Formation of 2-methoxycinnamic acid.
Reduction: Formation of 2-methoxycinnamyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxycinnamaldehyde has a wide range of applications in scientific research:
Medicine: It has shown promise in anti-inflammatory and anticancer research.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methoxycinnamaldehyde involves several pathways:
Antibacterial Activity: It disrupts the cell membrane of bacteria, causing leakage of cellular contents and ultimately leading to cell death.
Anti-inflammatory and Anticancer Activity: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, leading to the loss of mitochondrial membrane potential.
Comparison with Similar Compounds
- Cinnamaldehyde
- 2-Hydroxycinnamaldehyde
- 3,4-Dimethoxycinnamaldehyde
2-Methoxycinnamaldehyde stands out due to its unique combination of antibacterial, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1504-74-1 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(Z)-3-(2-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4- |
InChI Key |
KKVZAVRSVHUSPL-XQRVVYSFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\C=O |
SMILES |
COC1=CC=CC=C1C=CC=O |
Canonical SMILES |
COC1=CC=CC=C1C=CC=O |
boiling_point |
160.00 to 161.00 °C. @ 12.00 mm Hg |
flash_point |
greater than 200 °F (NTP, 1992) |
melting_point |
111 to 115 °F (NTP, 1992) |
1504-74-1 60125-24-8 |
|
physical_description |
O-methoxycinnamaldehyde appears as yellow crystals. (NTP, 1992) Pale yellow crystals, warm spicy floral odou |
Pictograms |
Irritant |
solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) slightly soluble in water miscible (in ethanol) |
Synonyms |
2-methoxycinnamaldehyde o-methoxycinnamaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-MCA exhibits its effects through various mechanisms, primarily by inhibiting nuclear factor-κB (NF-κB) signaling. [] This inhibition occurs through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of NF-κB. [] This cascade ultimately leads to the inhibition of TNF-α-induced proliferation and migration of human aortic smooth muscle cells. []
ANone: While the provided abstracts don't include detailed spectroscopic data, the molecular formula of 2-MCA is C10H10O2, and its molecular weight is 162.19 g/mol. For detailed spectroscopic data, refer to chemical databases like PubChem or ChemSpider.
ANone: The provided abstracts do not contain specific details on material compatibility and stability of 2-MCA under various conditions.
ANone: The provided abstracts primarily focus on the biological activity of 2-MCA and do not discuss its catalytic properties or applications.
A: Molecular docking studies have been conducted to assess the binding affinity of 2-MCA with target proteins like PTGS2, MMP9, and TLR4. [] These studies highlight the potential of computational approaches in understanding 2-MCA's interactions with biological targets. Additionally, molecular dynamics simulations were used to investigate target-ligand interaction and stability parameters of 2-MCA with renin receptor (ATP6AP2) and thymidylate kinase (DTYMK).[32]
A: While comprehensive SAR studies are not detailed in the abstracts, one study investigated the nematicidal activity of 2-MCA and related compounds, suggesting that structural characteristics like functional groups, saturation, and carbon skeleton influence toxicity. [] Another study indicated that 2-MCA, along with other cinnamaldehyde derivatives, showed stronger inhibitory effects on platelet aggregation than acetylsalicylic acid, suggesting the importance of the specific functional groups for this activity. []
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